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molecular formula C11H8ClN3O2 B8515504 4-(6-Chloro-pyrimidin-4-yl-amino)-benzoic acid

4-(6-Chloro-pyrimidin-4-yl-amino)-benzoic acid

Cat. No. B8515504
M. Wt: 249.65 g/mol
InChI Key: FMZCQZYENIRXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084457B2

Procedure details

To a solution of 4-(6-Chloro-pyrimidin-4-yl-amino)-benzoic acid methyl ester, (0.1 g, 0.38 mmol) in THF (3 mL), LiOH×H2O (0.017 g, 0.42 mmol) dissolved in H2O (1 mL) was added and the mixture stirred at room temperature for 18 h. The reaction mixture was then diluted with H2O (5 mL) and extracted with EtOAc (2×). The water layer was acidified (2.5M HCl) and extracted with EtOAc (3×). The combined organic layers were dried (MgSO4) and the solvent evaporated under reduced pressure to afford 4-(6-Chloro-pyrimidin-4-yl-amino)-benzoic acid, as a pale yellow solid.
Name
4-(6-Chloro-pyrimidin-4-yl-amino)-benzoic acid methyl ester
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.017 g
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:18])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11]2[CH:16]=[C:15]([Cl:17])[N:14]=[CH:13][N:12]=2)=[CH:6][CH:5]=1>C1COCC1.[Li+].[OH-].O>[Cl:17][C:15]1[N:14]=[CH:13][N:12]=[C:11]([NH:10][C:7]2[CH:6]=[CH:5][C:4]([C:3]([OH:18])=[O:2])=[CH:9][CH:8]=2)[CH:16]=1 |f:2.3|

Inputs

Step One
Name
4-(6-Chloro-pyrimidin-4-yl-amino)-benzoic acid methyl ester
Quantity
0.1 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)NC1=NC=NC(=C1)Cl)=O
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Li+].[OH-]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
Quantity
0.017 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=CC(=NC=N1)NC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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